Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16022044
InChI: InChI=1S/C19H22N2O4S/c1-3-25-19(23)17-14-7-8-21(11-16(14)26-18(17)20)10-15(22)12-5-4-6-13(9-12)24-2/h4-6,9H,3,7-8,10-11,20H2,1-2H3
SMILES:
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol

Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC16022044

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate -

Specification

Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
IUPAC Name ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C19H22N2O4S/c1-3-25-19(23)17-14-7-8-21(11-16(14)26-18(17)20)10-15(22)12-5-4-6-13(9-12)24-2/h4-6,9H,3,7-8,10-11,20H2,1-2H3
Standard InChI Key YYWBMCCQLKAXRR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC(=CC=C3)OC)N

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity and Structural Features

Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (IUPAC name: ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate) is a polycyclic molecule with the molecular formula C₁₉H₂₂N₂O₄S and a molecular weight of 374.5 g/mol . Its structure integrates:

  • A thieno[2,3-c]pyridine core, a bicyclic system combining thiophene and pyridine rings.

  • An ethyl ester group at position 3, enhancing solubility in organic solvents.

  • A 2-amino substituent at position 2, providing a site for hydrogen bonding.

  • A 3-methoxyphenyl ketone side chain at position 6, contributing to lipophilicity and potential target interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₄S
Molecular Weight374.5 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Lipophilicity (LogP)Moderate (~2.5, estimated)
Canonical SMILESCCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC(=CC=C3)OC)N

The compound’s moderate lipophilicity (predicted LogP ~2.5) balances membrane permeability and aqueous solubility, while its six hydrogen bond acceptors suggest potential interactions with enzymatic targets .

Synthesis and Characterization

Analytical Characterization

The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments and structural integrity.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.

  • X-ray Crystallography: Resolves three-dimensional conformation (data pending) .

Future Research Directions

Priority Investigations

  • Pharmacokinetic profiling: Assess absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity screening: Evaluate acute and chronic toxicity in model organisms.

  • Target identification: Use proteomic approaches to identify binding partners.

Structural Optimization

  • Variation of methoxy position: Compare 3-methoxy with 2- and 4-methoxy analogs.

  • Ester replacement: Substitute ethyl carboxylate with amides to modulate solubility.

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